Triphenethylsilane
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Overview
Description
Triphenethylsilane, also known as triphenylsilane, is an organosilicon compound with the chemical formula (C6H5)3SiH. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenethylsilane can be synthesized through the reduction of phenylsilane (PhSiH3) using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions and an inert gas atmosphere to prevent any unwanted side reactions. The overall reaction equation is as follows :
[ 3 \text{PhSiH}_3 + 2 \text{LiAlH}_4 \rightarrow (C_6H_5)_3\text{SiH} + 2 \text{LiH} + 2 \text{AlH}_3 ]
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Triphenethylsilane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis.
Hydrosilylation: It reacts with alkenes and alkynes to form silylated products.
Oxidation: It can be oxidized to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Reduction: Commonly involves the use of catalysts such as copper and nickel.
Hydrosilylation: Typically catalyzed by transition metals like platinum or rhodium.
Oxidation: Often involves the use of oxidizing agents like ozone or hydrogen peroxide.
Major Products Formed
Reduction: Produces reduced organic compounds.
Hydrosilylation: Forms silylated alkenes and alkynes.
Oxidation: Yields silanols and other oxidized silicon compounds.
Scientific Research Applications
Triphenethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in hydrosilylation reactions to synthesize various organic compounds.
Biology: Employed in the modification of biomolecules and in the study of silicon-based biochemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
Triphenethylsilane exerts its effects primarily through its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved include:
Hydride Transfer: The hydride ion is transferred to the substrate, reducing it to the desired product.
Catalytic Activation: Transition metal catalysts facilitate the activation of this compound, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane (TES): Another hydride donor used in reduction reactions.
Diphenylsilane: Similar in structure but with two phenyl groups instead of three.
Tris(trimethylsilyl)silane: Known for its radical-based reducing properties.
Uniqueness
Triphenethylsilane is unique due to its stability and effectiveness as a reducing agent in various chemical reactions. Its ability to participate in both hydrosilylation and oxidation reactions makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
18751-11-6 |
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Molecular Formula |
C24H28Si |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
tris(2-phenylethyl)silane |
InChI |
InChI=1S/C24H28Si/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
InChI Key |
OQDZZSNMQPRDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[SiH](CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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